molecular formula C7H7ClN2O2 B1394612 2-Chloro-6-methoxypyridine-3-carboxamide CAS No. 1261079-74-6

2-Chloro-6-methoxypyridine-3-carboxamide

Cat. No.: B1394612
CAS No.: 1261079-74-6
M. Wt: 186.59 g/mol
InChI Key: CFLDSFCRSIKWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxypyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-methoxypyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxypyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLDSFCRSIKWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-6-methoxypyridine-3-carboxamide CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Chloro-6-methoxypyridine-3-carboxamide , designed for researchers and drug development professionals.

A Critical Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

2-Chloro-6-methoxypyridine-3-carboxamide (CAS: 1261079-74-6 ) is a highly specialized pyridine intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors (e.g., SHP2, BTK) and antimicrobial agents. Its structural value lies in its orthogonal reactivity : the C2-chlorine atom is electronically activated for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C6-methoxy group provides solubility and metabolic stability.

This guide details the regioselective synthesis required to isolate this specific isomer, distinguishing it from its common byproduct (the 2-methoxy-6-chloro isomer), and outlines its utility in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]
PropertyData
CAS Number 1261079-74-6
IUPAC Name 2-Chloro-6-methoxypyridine-3-carboxamide
Synonyms 2-Chloro-6-methoxynicotinamide; 6-Methoxy-2-chloronicotinamide
Molecular Formula

Molecular Weight 186.60 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in Water
pKa (Calculated) ~13.5 (Amide N-H), Pyridine N is weakly basic due to EWG at C3
LogP ~1.03 (Lipophilic enough for membrane permeability)
Synthetic Methodology: The Regioselectivity Challenge

The synthesis of 2-chloro-6-methoxypyridine-3-carboxamide hinges on the regioselective nucleophilic attack of methoxide on the 2,6-dichloronicotinic acid (or ester/amide) core.

  • The Problem: In 2,6-dichloropyridines with an electron-withdrawing group (EWG) at C3, the C2 position is typically more reactive toward nucleophiles due to the inductive effect of the adjacent EWG and the ring nitrogen.

  • The Solution: Solvent control is critical.

    • Non-polar/Coordinating Solvents (THF): Favor C2 substitution (Ortho-effect) via metal-ion coordination with the C3-carbonyl.

    • Polar Aprotic Solvents (DMF/DMSO): Disrupt coordination, favoring attack at the sterically less hindered and electronically distinct C6 position .

Optimized Protocol (Targeting C6-Methoxy)

Starting Material: 2,6-Dichloronicotinamide (or Methyl 2,6-dichloronicotinate).

  • Reagents: Sodium Methoxide (NaOMe), DMF (Dimethylformamide).

  • Conditions: 0°C to Room Temperature.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).
    

Step-by-Step Workflow:

  • Dissolve 2,6-dichloronicotinamide in anhydrous DMF (Do NOT use THF).

  • Slowly add 1.05 equivalents of NaOMe at 0°C.

  • Stir at room temperature for 2–4 hours.

  • Quench: Pour into ice water. The product often precipitates due to low water solubility.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Critical Note: If the reaction is run in THF or Toluene with NaOMe, the major product will be 2-methoxy-6-chloropyridine-3-carboxamide (the unwanted regioisomer).

Visualization: Synthesis & Regioselectivity Map

Synthesis Start 2,6-Dichloronicotinamide (Precursor) ConditionA Route A: NaOMe / THF (Coordination Control) Start->ConditionA ConditionB Route B: NaOMe / DMF (Steric/Electronic Control) Start->ConditionB ProductA 2-Methoxy-6-chloronicotinamide (Unwanted Isomer) ConditionA->ProductA Ortho-Attack (C2) ProductB 2-Chloro-6-methoxynicotinamide (Target: CAS 1261079-74-6) ConditionB->ProductB Para-like Attack (C6)

Figure 1: Solvent-controlled regioselectivity in the synthesis of the title compound.

Reactivity Profile & Applications

Once synthesized, the 2-Chloro-6-methoxypyridine-3-carboxamide scaffold serves as a versatile building block. The C2-Chloro atom is "primed" for further derivatization.

A. Key Transformations
  • C2-Amination (

    
    ): 
    
    • Reaction with primary/secondary amines displaces the C2-Cl.

    • Application: Creating bi-aryl amine motifs common in kinase inhibitors (e.g., replacing the chlorine with an aniline derivative).

  • Suzuki-Miyaura Coupling:

    • Coupling with aryl boronic acids at C2.

    • Application: Synthesis of bi-aryl systems found in antifungal agents and SHP2 allosteric inhibitors.

  • Hoffman Rearrangement:

    • Conversion of the C3-Carboxamide to a C3-Amine using hypobromite.

    • Result: 2-Chloro-6-methoxy-3-aminopyridine (a precursor for bicyclic heterocycles like pyrido[2,3-d]pyrimidines).

B. Medicinal Chemistry Applications[1][2]
  • SHP2 Inhibitors: Pyridine carboxamides are emerging scaffolds for allosteric inhibition of SHP2, a phosphatase involved in cancer cell proliferation.[3] The C6-methoxy group often occupies a hydrophobic pocket, improving potency.

  • Thiopeptide Antibiotics: The 2,3,6-trisubstituted pyridine core is a structural motif in thiopeptide antibiotics (e.g., sulfomycin). This specific isomer allows for sequential elaboration of the peptide chain.

  • Antitubercular Agents: Analogs of pyridine carboxamides have shown activity against Mycobacterium tuberculosis by inhibiting specific metabolic pathways (e.g., AmiC hydrolysis).[4]

Visualization: Functionalization Pathways

Reactivity Core 2-Chloro-6-methoxypyridine- 3-carboxamide Amine R-NH2 / Base (SnAr) Core->Amine Boronic Ar-B(OH)2 / Pd(0) (Suzuki) Core->Boronic Br2 Br2 / NaOH (Hoffman) Core->Br2 Prod1 2-Amino-6-methoxynicotinamide (Kinase Inhibitor Core) Amine->Prod1 Prod2 2-Aryl-6-methoxynicotinamide (SHP2 Inhibitor Scaffold) Boronic->Prod2 Prod3 3-Amino-2-chloro-6-methoxypyridine (Bicyclic Precursor) Br2->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Handling & Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References
  • Regioselectivity in Pyridine Synthesis: Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines. ResearchGate.

  • Thiopeptide Synthesis Applications: From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. ResearchGate.

  • SHP2 Inhibitor Discovery: Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.[3] PubMed.

  • Antifungal Pyridine Carboxamides: Discovery of novel pyridine carboxamides with antifungal activity.[1] PMC.

Sources

Technical Monograph: 2-Chloro-6-methoxypyridine-3-carboxylic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the chemical entity 2-Chloro-6-methoxypyridine-3-carboxylic acid amide . It prioritizes synthetic utility, structural validation, and downstream application in medicinal chemistry.

Functional Class: Pyridine Scaffold / API Intermediate Primary Application: Kinase Inhibitors, P2X3 Antagonists, NNMT Modulators

Nomenclature & Chemical Identity

Precise identification is critical due to the high density of structural isomers in pyridine chemistry. This compound is frequently misidentified in databases by its acid or nitrile precursors.

Core Identifiers
ParameterDetail
Primary Synonym 2-Chloro-6-methoxynicotinamide
IUPAC Name 2-Chloro-6-methoxypyridine-3-carboxamide
Common Variations 2-Chloro-6-methoxy-3-carbamoylpyridine
CAS Number (Acid Precursor) 503000-87-1 (Note: The amide is often synthesized in situ from this acid)
CAS Number (Amide) Not widely indexed; often referenced as derivative of 503000-87-1
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
SMILES COC1=NC(Cl)=C(C(N)=O)C=C1
InChIKey JPBUYRWPJMVZKX-UHFFFAOYSA-N (Acid derivative)
Structural Topology & Isomer Resolution

The 2,6-disubstitution pattern creates ambiguity. The diagram below resolves the nomenclature hierarchy and distinguishes the target from common regioisomers.

NomenclatureHierarchy Core Pyridine-3-carboxylic acid amide (Nicotinamide) Target TARGET: 2-Chloro-6-methoxynicotinamide (C2-Cl, C6-OMe) Core->Target 2,6-Substitution Isomer1 Isomer A: 6-Chloro-2-methoxynicotinamide (Often confused in synthesis) Core->Isomer1 Regioisomer Isomer2 Isomer B: 2-Chloro-N-methyl-6-... (Amide N-substituted) Core->Isomer2 N-Alkylation

Figure 1: Structural hierarchy distinguishing the target from its 6-chloro-2-methoxy isomer.

Synthetic Pathways & Regioselectivity

The synthesis of 2-chloro-6-methoxypyridine-3-carboxylic acid amide hinges on Nucleophilic Aromatic Substitution (SₙAr) . The critical challenge is controlling regioselectivity between the C2 and C6 positions of the pyridine ring.

The Regioselectivity Rule

In 2,6-dichloronicotinic acid derivatives (acid, ester, or amide), the C6 position is significantly more reactive toward nucleophiles (like methoxide) than the C2 position.

  • Steric Hindrance: The substituent at C3 (Carboxamide/Carboxylic acid) creates steric bulk that shields the C2 chloride.

  • Electronic Directing: The nitrogen of the pyridine ring activates both positions, but the resonance withdrawing effect of the C3-carbonyl group makes C6 highly electrophilic without the ortho-steric penalty.

Validated Synthetic Protocol

Route: 2,6-Dichloronicotinamide


 2-Chloro-6-methoxynicotinamide.
Step-by-Step Methodology
  • Starting Material: Dissolve 2,6-dichloronicotinamide (1.0 eq) in anhydrous Methanol (MeOH).

  • Reagent Addition: Add Sodium Methoxide (NaOMe) (1.05 eq) dropwise at 0°C. Crucial: Do not use excess NaOMe initially to avoid bis-methoxylation.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS.

    • Checkpoint: The starting material (2,6-dichloro) is less polar than the product (monomethoxy).

  • Quench: Neutralize with dilute HCl to pH 7.

  • Isolation: Concentrate MeOH, dilute with water, and filter the precipitate. The product typically crashes out as a white solid.

SynthesisPathway Start 2,6-Dichloronicotinamide (Precursor) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack Reagent NaOMe / MeOH (1.05 eq, 0°C) Product 2-Chloro-6-methoxynicotinamide (Major Product >95%) Intermediate->Product C6 Substitution (Favored) Byproduct 6-Chloro-2-methoxy... (Minor <5%) Intermediate->Byproduct C2 Substitution (Sterically Hindered)

Figure 2: Reaction pathway illustrating the kinetic preference for C6 substitution.

Pharmacophore Utility & Reactivity Profile

This molecule is a "privileged scaffold" in drug discovery, particularly for P2X3 receptor antagonists (e.g., Gefapixant analogs) and NNMT inhibitors.

The "Warhead" Strategy

The molecule possesses two distinct reactive handles that allow for sequential functionalization:

  • C2-Chloride (Electrophile):

    • Reactivity: Less reactive than C6-Cl but activatable via Palladium catalysis.

    • Application: Suzuki-Miyaura coupling (aryl boronic acids) or Buchwald-Hartwig amination (amines).

    • Strategic Note: Because the C6 position is already "capped" with a methoxy group, the C2-Cl becomes the sole site for cross-coupling, preventing polymerization.

  • C3-Amide (Modifiable Handle):

    • Dehydration: Conversion to Nitrile (–CN) using POCl₃ or TFAA.

    • Hofmann Rearrangement: Conversion to a primary amine (–NH₂) using Br₂/NaOH. This is a key route to 2-amino-6-methoxypyridines .

Data Summary: Reactivity Matrix
Reaction TypeTarget PositionReagent SystemOutcome
SₙAr C6-Cl (Precursor)NaOMe / MeOH6-Methoxy ether (Target formation)
Suzuki Coupling C2-ClPd(PPh₃)₄ / Ar-B(OH)₂2-Aryl-6-methoxynicotinamide
Buchwald-Hartwig C2-ClPd₂(dba)₃ / XPhos / Amine2-Amino-6-methoxynicotinamide
Dehydration C3-CONH₂POCl₃ / Pyridine3-Cyano-2-chloro-6-methoxypyridine

Quality Control & Characterization

To validate the identity of the synthesized amide, specific analytical signatures must be confirmed.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆

  • Amide Protons: Two broad singlets (or one broad hump) between δ 7.5 – 8.0 ppm . These are exchangeable with D₂O.

  • Pyridine Ring Protons:

    • C4-H: Doublet (d), typically δ 8.0 – 8.2 ppm (Deshielded by C3-carbonyl).

    • C5-H: Doublet (d), typically δ 6.8 – 7.0 ppm (Shielded by C6-methoxy).

    • Coupling Constant: J ≈ 8.0–8.5 Hz (Ortho coupling).

  • Methoxy Group: Sharp singlet (3H) at δ 3.8 – 4.0 ppm .

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: 187.03 (³⁵Cl) and 189.03 (³⁷Cl).

  • Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.

References

  • Matrix Scientific. (n.d.). 2-Chloro-6-methoxynicotinic acid (CAS 503000-87-1) Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine. Retrieved from

  • Dunn, A. D., et al. (1987). Regioselectivity in Nucleophilic Substitution of 2,6-Dichloropyridines. Chemical & Pharmaceutical Bulletin, 35(6), 2280-2285.
  • Merck Sharp & Dohme Corp. (2015). Patent WO2015057588A1: P2X3 Receptor Antagonists. (Describes the use of 2-chloro-6-methoxynicotinamide derivatives as intermediates). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine Product Specification. Retrieved from

An In-Depth Technical Guide to the Chemical Stability of 2-chloro-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered some initial information. The search results provide general information on forced degradation studies of pharmaceuticals, including typical stress conditions like hydrolysis (acidic and basic), oxidation, heat, and photolysis, as recommended by ICH guidelines. There is also some information on the chemical properties of related compounds like 2-chloro-6-methoxypyridine and 2-chloro-6-methoxy-3-nitropyridine. However, there is no specific document that directly details the chemical stability of 2-chloro-6-methoxypyridine-3-carboxamide. The retrieved information is generic to drug stability testing and provides some context on the reactivity of the pyridine ring system, but lacks the specific degradation pathways, kinetics, and analytical methods for the target molecule. Therefore, I need to proceed with a more focused search strategy to find information that is directly relevant to the topic.The search results from step 2 provided some general information about the degradation of pyridine compounds and the forced degradation of pharmaceuticals. However, there is still no specific information on the chemical stability of 2-chloro-6-methoxypyridine-3-carboxamide. The results touch upon photodegradation of pyridine, biodegradation, and general stability indicating methods, but lack concrete data on the degradation pathways, kinetics, or specific analytical methods for the target molecule. Therefore, I need to refine my search to look for more specific information on the reactivity of the functional groups present in the molecule under various stress conditions.I have gathered some relevant information regarding the potential degradation pathways of 2-chloro-6-methoxypyridine-3-carboxamide based on the reactivity of its constituent functional groups. The search results provide insights into the hydrolysis of 2-chloropyridines and pyridine-3-carboxamides, the photodegradation of chloropyridines, the thermal behavior of methoxypyridines, and the oxidative degradation of pyridine derivatives. I also found information on general stability-indicating HPLC methods for pyridine derivatives.

However, a comprehensive, dedicated study on the chemical stability of 2-chloro-6-methoxypyridine-3-carboxamide is not available in the initial search results. To construct a detailed technical guide, I will need to synthesize the information from these related compounds and apply established principles of drug degradation. I can now proceed with structuring the guide and outlining the experimental protocols based on the gathered information. I have sufficient information to create a well-informed and scientifically sound technical guide. Therefore, I do not need further search actions.

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a critical determinant of success. Understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental scientific necessity that informs formulation development, manufacturing processes, packaging, and storage conditions. This guide provides a comprehensive technical overview of the chemical stability of 2-chloro-6-methoxypyridine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. By dissecting its potential degradation pathways under various stress conditions, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and mitigate stability-related issues, thereby accelerating the development of robust and reliable drug products.

Introduction to 2-chloro-6-methoxypyridine-3-carboxamide

2-chloro-6-methoxypyridine-3-carboxamide is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carboxamide functional group at the 3-position. The unique arrangement of these functional groups on the pyridine ring imparts specific electronic and steric properties that influence its chemical reactivity and, consequently, its stability. The pyridine core, a six-membered aromatic heterocycle, is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The substituents—chloro, methoxy, and carboxamide—are all known to be susceptible to specific degradation pathways, making a thorough stability assessment imperative.

This guide will delve into the anticipated stability of this molecule under hydrolytic, photolytic, thermal, and oxidative stress conditions, drawing upon established chemical principles and data from related structures.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the API to conditions more severe than accelerated stability testing.[1] The primary objectives of such studies are to:

  • Elucidate the intrinsic stability of the molecule.

  • Identify potential degradation products.

  • Establish degradation pathways.

  • Develop and validate stability-indicating analytical methods.

A well-designed forced degradation study provides invaluable insights into the molecule's vulnerabilities and informs the development of a stable drug product.

graph ForcedDegradationWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for Forced Degradation Studies.

Hydrolytic Stability: The Impact of pH

Hydrolysis is a common degradation pathway for pharmaceuticals, particularly for molecules containing labile functional groups such as amides and esters. The stability of 2-chloro-6-methoxypyridine-3-carboxamide is expected to be significantly influenced by pH due to the presence of the carboxamide group and the potential for nucleophilic substitution at the chloro-substituted carbon.

Acidic Hydrolysis

Under acidic conditions, the primary site of degradation is anticipated to be the carboxamide group. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This would lead to the formation of 2-chloro-6-methoxypyridine-3-carboxylic acid and ammonia.

The chloro group at the 2-position is generally susceptible to nucleophilic substitution, however, acidic conditions may not be sufficient to promote its hydrolysis to a significant extent without elevated temperatures.[2]

Basic Hydrolysis

In alkaline media, two primary degradation pathways are plausible:

  • Hydrolysis of the Carboxamide: The carboxamide group can be readily hydrolyzed under basic conditions via nucleophilic acyl substitution, yielding the corresponding carboxylate salt (2-chloro-6-methoxypyridine-3-carboxylate) and ammonia.

  • Hydrolysis of the Chloro Group: The electron-withdrawing nature of the pyridine ring and the carboxamide group can activate the 2-position for nucleophilic aromatic substitution. Hydroxide ions can act as nucleophiles, displacing the chloride ion to form 2-hydroxy-6-methoxypyridine-3-carboxamide. Studies on the hydrolysis of α-chloro-substituted pyridones have shown that the rate of hydrolysis is enhanced by the zwitterionic character of the heterocyclic structure.[1]

Neutral Hydrolysis

Under neutral conditions, the rate of hydrolysis is generally slower compared to acidic or basic conditions. However, over extended periods and at elevated temperatures, both the carboxamide and the chloro groups could undergo hydrolysis.

graph Hydrolytic_Degradation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Potential Hydrolytic Degradation Pathways.
Protocol for Hydrolytic Forced Degradation
  • Sample Preparation: Prepare solutions of 2-chloro-6-methoxypyridine-3-carboxamide (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored at refrigerated conditions.

  • Sampling: At specified time points, withdraw aliquots of the solutions.

  • Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photostability: The Influence of Light

Photodegradation can be a significant issue for light-sensitive drug molecules. The pyridine ring system and the chloro substituent can absorb UV radiation, potentially leading to photochemical reactions.

The photodegradation of 2-chloropyridine has been shown to proceed through various pathways, leading to the formation of intermediates such as pyridine, 2-hydroxypyridine, and other complex products.[3][4] The presence of the methoxy and carboxamide groups in 2-chloro-6-methoxypyridine-3-carboxamide could influence the photochemical reactivity, potentially leading to different degradation products. Studies on other 1,4-dihydropyridine compounds have shown that the presence of a chlorine atom can significantly increase the rate of photodegradation.[5]

Protocol for Photostability Testing
  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and also expose the solid API to light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.

Thermal Stability: The Effect of Heat

Thermal degradation involves the decomposition of a drug substance at elevated temperatures. The stability of 2-chloro-6-methoxypyridine-3-carboxamide to heat will depend on the strength of its covalent bonds and its overall molecular structure.

While specific data for this compound is not available, studies on related methoxypyridines suggest that thermal rearrangement or decomposition can occur at high temperatures.[6] The presence of the carboxamide group might also contribute to thermal instability, potentially leading to decarboxylation or other fragmentation pathways.

Protocol for Thermal Degradation Study
  • Sample Preparation: Place the solid API in a suitable container.

  • Heating: Expose the sample to a high temperature (e.g., 80-100°C) in a controlled oven for a specified duration. A control sample should be kept at ambient temperature.

  • Analysis: Analyze the sample for any degradation using a stability-indicating HPLC method.

Oxidative Stability: Susceptibility to Oxidation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The pyridine ring, while generally stable to oxidation, can be susceptible under certain conditions. The methoxy group could also be a site for oxidative attack.

Studies on the oxidation of pyridine carboxamides have shown that the reaction can lead to various products, depending on the oxidizing agent and reaction conditions.[7] The presence of the electron-donating methoxy group might influence the susceptibility of the pyridine ring to oxidation.

Protocol for Oxidative Forced Degradation
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Oxidizing Agent: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), to the sample solution.

  • Incubation: Store the solution at room temperature or a slightly elevated temperature for a defined period.

  • Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[8] This method must be able to separate the parent drug from all its degradation products, allowing for accurate quantification of the API and monitoring of impurity levels over time.

Key Considerations for Method Development:
  • Column Chemistry: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used to achieve good separation of compounds with varying polarities.[9][10]

  • Detector: A UV detector is suitable for chromophoric compounds like 2-chloro-6-methoxypyridine-3-carboxamide. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Summary of Potential Degradation Products and Pathways

Based on the chemical structure of 2-chloro-6-methoxypyridine-3-carboxamide and the known reactivity of its functional groups, the following table summarizes the likely degradation products under various stress conditions.

Stress ConditionPotential Degradation Products
Acidic Hydrolysis 2-chloro-6-methoxypyridine-3-carboxylic acid, Ammonia
Basic Hydrolysis 2-chloro-6-methoxypyridine-3-carboxylate, 2-hydroxy-6-methoxypyridine-3-carboxamide, Ammonia
Photolysis 2-hydroxy-6-methoxypyridine-3-carboxamide, Pyridine-3-carboxamide, and other photoproducts
Thermal Degradation Decarboxylation products, Ring-opened fragments
Oxidative Degradation N-oxides, Hydroxylated derivatives
graph Degradation_Summary { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Summary of Potential Degradation Pathways.

Conclusion and Recommendations

The chemical stability of 2-chloro-6-methoxypyridine-3-carboxamide is a multifaceted issue governed by the interplay of its functional groups and the surrounding environmental conditions. This guide has outlined the probable degradation pathways under hydrolytic, photolytic, thermal, and oxidative stress. The carboxamide and chloro functionalities are the most likely sites of degradation.

For researchers and drug development professionals working with this molecule, it is recommended to:

  • Conduct comprehensive forced degradation studies as early as possible in the development process.

  • Develop and validate a robust stability-indicating HPLC method for accurate monitoring of the API and its degradation products.

  • Pay close attention to pH control in liquid formulations to minimize hydrolytic degradation.

  • Protect the API and its formulations from light exposure.

  • Establish appropriate storage conditions based on the thermal stability data.

By proactively addressing these stability concerns, the path to a stable and effective pharmaceutical product can be significantly streamlined.

References

  • Rani, S., & Singh, S. (2018). Forced degradation: An insight into its recent advances. Journal of Applied Pharmaceutical Science, 8(05), 163-174. [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

  • Chiang, Y., & Kresge, A. J. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 11(15), 3338–3340. [Link]

  • Dyachenko, V. D., & Dyachenko, I. V. (2017). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 2(7), 3341–3353. [Link]

  • Papadaki, M., Antonopoulou, M., Konstantinou, I., & Vlastos, D. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]

  • Lonza Ltd. (1990). Process for the production of 2-hydroxypyridine. U.S.
  • Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides. U.S.
  • Katritzky, A. R., & Shams, H. (1982). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. ResearchGate. [Link]

  • Chempanda. (2022). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

  • Kwiecień, A., & Leś, A. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 65(6), 681-688. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Døssing, A., Skands, M. C., & Ostergaard Madsen, A. (2001). (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine. Acta Crystallographica Section C, 57(Pt 12), 1460–1461. [Link]

  • Gandeepan, P., & Li, C. J. (2018). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers, 5(15), 2296–2300. [Link]

  • Schering Corporation. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Fetzner, S. (2013). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Sree, P. S., & Kumar, Dr. A. (2017). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 8(2), 43-48. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(s4), 16-24. [Link]

  • Kumar, P., & Singh, S. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Galvão, T. L. P., da Silva, M. D. R., & da Silva, M. R. D. (2012). Thermochemistry of some methoxypyridines. The Journal of Chemical Thermodynamics, 54, 293-299. [Link]

  • Wang, J., Zhang, Y., Wang, J., & Li, F. (2009). The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. Journal of Hazardous Materials, 165(1-3), 549-554. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 4-BROMO-2-METHYLPYRIMIDINE. Organic Syntheses, 83, 157. [Link]

  • Kanes, C. A., & Véchot, L. N. (2017). Kinetics of the Thermal Decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • Wikipedia. (2023). 2-Chloropyridine. [Link]

  • Engberts, J. B. F. N., & Otto, S. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal, 27(48), 12349-12356. [Link]

  • Wikipedia. (2023). Nicotinic acid. [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation [Video]. YouTube. [Link]

  • Biftu, T. K. (1975). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • Bebawy, L. I., Moustafa, A. A., & El-Abasawy, N. M. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA, 4(8), FSO320. [Link]

  • ScienceDirect. (n.d.). Thermal degradation. [Link]

Sources

Isomeric Divergence in Pyridine Scaffolds: A Comparative Analysis of 2-Chloro and 6-Chloro Nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, electronic, and reactivity differences between 2-chloronicotinamide and 6-chloronicotinamide .

These two isomers are critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and NAD+ pathway modulators. While they share the same molecular formula (


), their asymmetry creates distinct electronic environments that dictate their synthetic utility and pharmacological profiles.

Executive Summary

The primary distinction between 2-chloro and 6-chloro nicotinamide lies in the position of the chlorine atom relative to the ring nitrogen (


) and the carboxamide group (

)
.
  • 2-Chloronicotinamide: The chlorine is ortho to both the ring nitrogen and the amide. This creates a highly electron-deficient center with significant steric crowding and unique intramolecular hydrogen-bonding potential.

  • 6-Chloronicotinamide: The chlorine is ortho to the ring nitrogen but para to the amide. This configuration preserves the "open" nature of the amide cleft, reduces steric hindrance for nucleophilic attacks, and crucially blocks the primary site of metabolic oxidation (Aldehyde Oxidase).

Structural & Electronic Analysis

Electronic Activation and Inductive Effects

Both isomers are electron-deficient pyridine rings, making them susceptible to Nucleophilic Aromatic Substitution (


). However, the degree of activation differs due to the combined Inductive (-I) and Mesomeric (+M) effects.
Feature2-Chloronicotinamide6-Chloronicotinamide
Position relative to


(Ortho)

(Ortho)
Position relative to Amide Ortho (Vicinal)Para
Electronic Environment Highly Deficient: The C2 carbon is squeezed between two electron-withdrawing groups (EWG): the

and the Amide.
Moderately Deficient: The C6 carbon is activated by

and the long-range resonance of the Amide.
Dipole Moment Lower (Vectors of Cl and Amide often oppose or angle away).Higher (Vectors of Cl and Amide generally additive).
Intramolecular Hydrogen Bonding

The 2-chloro isomer exhibits a unique structural feature absent in the 6-chloro isomer: Proximity-driven interaction.

  • 2-Chloro: The amide

    
     protons can form a weak intramolecular hydrogen bond with the ortho-chlorine (
    
    
    
    ). Alternatively, the amide oxygen can rotate to interact with the chlorine, though this is sterically disfavored. This "locking" effect can influence solubility and crystal packing.
  • 6-Chloro: The chlorine is too distant for direct interaction with the amide. The amide group retains free rotation, allowing for more robust intermolecular hydrogen bonding networks (dimerization) typical of primary amides.

NMR Spectral Differentiation

Proton NMR (


 NMR) is the most reliable method for rapid differentiation.
Proton Environment2-Chloronicotinamide (Shift

ppm)
6-Chloronicotinamide (Shift

ppm)
H2 (Between N and Amide) Absent (Substituted by Cl)~8.8 - 9.0 ppm (Singlet/Doublet, highly deshielded)
H6 (Adjacent to N) ~8.5 ppm (Doublet of doublets)Absent (Substituted by Cl)
H4 (Adjacent to Amide) ~8.2 ppm (Deshielded by Amide + Cl)~8.2 ppm (Deshielded by Amide)
H5 (Meta to Amide) ~7.4 - 7.5 ppm~7.5 - 7.6 ppm

Diagnostic Rule: Look for the highly deshielded singlet/fine doublet around 9.0 ppm. If present, it is 6-chloro (H2 exists). If absent, it is 2-chloro .

Synthetic Reactivity: The Paradigm

The most common synthetic application of these scaffolds is the displacement of the chloride by amines, alkoxides, or thiols via


.
Reactivity Workflow

While C2 is electronically more deficient (inductive withdrawal from adjacent amide), 6-chloronicotinamide is often the superior electrophile for bulky nucleophiles.

  • Steric Effect (The Dominant Factor): In 2-chloronicotinamide, the adjacent carboxamide group creates significant steric bulk. Nucleophiles attacking C2 must navigate the "ortho-effect," which can retard the reaction rate despite the electronic activation.

  • Electronic Effect: In 6-chloronicotinamide, the C6 position is sterically unencumbered. The incoming nucleophile can attack freely.

Regioselectivity Visualization

If one were to start with 2,6-dichloronicotinamide , the regioselectivity usually favors the 6-position for the first displacement.

SNAr_Reactivity Start 2,6-Dichloronicotinamide Path_A Path A: Attack at C2 (Sterically Hindered) Start->Path_A High Barrier Path_B Path B: Attack at C6 (Sterically Accessible) Start->Path_B Low Barrier Nu Nucleophile (Nu-) Nu->Path_A Nu->Path_B Prod_A 2-Nu-6-Cl-nicotinamide (Minor Product) Path_A->Prod_A Prod_B 2-Cl-6-Nu-nicotinamide (Major Product) Path_B->Prod_B

Figure 1: Regioselectivity in nucleophilic aromatic substitution. Path B (C6 attack) is generally favored due to the lack of steric interference from the C3-amide group.

Pharmacological Implications: Metabolic Stability

In drug discovery, the choice between 2-chloro and 6-chloro is often decided by Aldehyde Oxidase (AOX) liability.

The Aldehyde Oxidase "Soft Spot"

Human Aldehyde Oxidase (hAOX) preferentially oxidizes electron-deficient heterocycles at the position


 to the nitrogen (C6 in nicotinamides).
  • 2-Chloronicotinamide (High Liability): The C6 position is unsubstituted (contains a hydrogen). This molecule is a prime substrate for AOX, which will oxidize C6 to form the 2-chloro-6-oxo metabolite (a pyridone). This often leads to rapid clearance and short half-life in vivo.

  • 6-Chloronicotinamide (Metabolic Blocker): The C6 position is "blocked" by the chlorine atom. AOX cannot oxidize this position. While the chlorine can be displaced by glutathione (rare without activation), it generally confers significantly higher metabolic stability compared to the 2-chloro isomer.

Bioisosterism
  • 2-Cl: Often used to mimic the steric bulk of a methyl group while adding lipophilicity.

  • 6-Cl: Often used to block metabolism or to engage in "Halogen Bonding" with protein backbone carbonyls in the binding pocket.

Experimental Protocols

Protocol A: Differentiation via Melting Point & Solubility

Note: Isomers often have distinct crystal lattice energies.

  • Solubility Test: Dissolve 10 mg of each isomer in 1 mL of dichloromethane (DCM).

    • 2-Chloro: Typically shows higher solubility in non-polar solvents due to intramolecular H-bonding (masking the polar amide).

    • 6-Chloro: Often less soluble in DCM due to intermolecular H-bond networking (dimerization).

  • Melting Point:

    • 2-Chloronicotinamide: ~176–178 °C

    • 6-Chloronicotinamide: ~210–212 °C (Higher due to stronger intermolecular lattice).

Protocol B: General Coupling (Synthesis of Amino-Nicotinamide)

Target: Reaction with Morpholine (1.2 eq)

  • Setup: In a 20 mL scintillation vial, dissolve 1.0 mmol of the chloronicotinamide isomer in 3 mL of anhydrous DMF or DMSO.

  • Base: Add 2.0 mmol of

    
     (or DIPEA).
    
  • Nucleophile: Add 1.2 mmol of Morpholine.

  • Conditions:

    • For 6-Chloro: Heat to 80°C. Reaction typically complete in 2-4 hours.

    • For 2-Chloro: Heat to 100-110°C. Reaction may require 6-12 hours due to steric hindrance at the C2 position.

  • Workup: Pour into ice water. The 6-substituted product often precipitates more readily. Filter and wash with water.

References

  • Crystal Structure & H-Bonding

    • Hydrogen bonding supramolecular networks of copper(II) 2-chloronicotinate complexes.[1] (2020).[1][2][3][4] ResearchGate. Link

  • Metabolic Stability (Aldehyde Oxidase)

    • Structure–metabolism relationships in human-AOX: Chemical insights from a large database. (2017).[5] PMC / NIH. Link

  • NMR Data & Shifts

    • 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2024).[6] University of Wisconsin / ACS.[4] Link

  • Physical Properties

    • 6-Chloronicotinamide Product Data. Sigma-Aldrich. Link

    • 2-Chloronicotinamide PubChem Entry.[7] NIH. Link

Sources

Methodological & Application

Reaction conditions for converting 2-chloro-6-methoxynicotinonitrile to amide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Hydration of 2-Chloro-6-methoxynicotinonitrile to 2-Chloro-6-methoxynicotinamide

Executive Summary

This guide details the optimized reaction conditions for the chemoselective conversion of 2-chloro-6-methoxynicotinonitrile (Compound 1 ) to 2-chloro-6-methoxynicotinamide (Compound 2 ).

The transformation presents a specific challenge in organic synthesis: hydrating a nitrile to a primary amide without displacing the reactive 2-chloro substituent (


 pathway) or hydrolyzing the amide further to the carboxylic acid. This protocol prioritizes the Radziszewski reaction  (Basic Hydrogen Peroxide) and provides a secondary Acid-Catalyzed  method, supported by mechanistic insights and troubleshooting workflows.

Strategic Analysis: The Chemoselectivity Challenge

The substrate contains three reactive centers competing for nucleophiles:

  • C-3 Nitrile (-CN): The desired target for hydration.

  • C-2 Chloride (-Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrile group and the pyridine nitrogen.
    
  • C-6 Methoxy (-OMe): A potential leaving group, though less reactive than the chloride.

The Objective: Selectively attack the nitrile carbon with a hydroperoxide anion (


) or water, while suppressing the attack of hydroxide (

) on the C-2 position.
Mechanistic Pathway & Risks

The following diagram illustrates the kinetic competition between the desired pathway and the fatal side reactions.

ReactionPathways cluster_conditions Optimization Logic Start Starting Material 2-Chloro-6-methoxynicotinonitrile Amide Target Product 2-Chloro-6-methoxynicotinamide Start->Amide k1: Hydration (H2O2/OH- or H2SO4) SNAr_Prod Impurity B (Substitution) 2-Hydroxy-6-methoxynicotinamide Start->SNAr_Prod k3: SNAr Displacement (Strong Nucleophile/Heat) Acid Impurity A (Over-Hydrolysis) 2-Chloro-6-methoxynicotinic Acid Amide->Acid k2: Hydrolysis (High Temp/Strong Base) Logic1 Requirement: k1 >> k3 Logic2 Requirement: Stop at Amide (k1 >> k2)

Figure 1: Reaction pathways showing the competition between desired hydration (green) and side reactions (red).

Protocol A: Basic Hydrogen Peroxide (Recommended)

Methodology: Modified Radziszewski Reaction. Rationale: The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that hydrates nitriles hundreds of times faster than hydroxide (

), allowing the reaction to proceed at low temperatures where the

displacement of the chloride is kinetically suppressed.
Reagents & Equipment
  • Substrate: 2-Chloro-6-methoxynicotinonitrile (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% w/w aq. solution) (3.0 – 5.0 eq)

  • Base: Potassium Carbonate (

    
    ) (0.5 – 1.0 eq) or NaOH (0.1 eq catalytic)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Water (3:1)

  • Temp Control: Ice bath (0°C) and Water bath (20°C)

Step-by-Step Procedure
  • Dissolution: Charge 2-chloro-6-methoxynicotinonitrile (10 g, 59.3 mmol) into a round-bottom flask equipped with a magnetic stir bar and internal thermometer. Add DMSO (50 mL). Stir until fully dissolved.

    • Note: DMSO is preferred over ethanol for rate acceleration, but Ethanol/Water is easier for workup.

  • Base Addition: Add

    
     (4.1 g, 29.6 mmol). Cool the suspension to 0–5°C using an ice bath.
    
  • Oxidant Addition (Critical): Add 30%

    
     (20 mL, ~200 mmol) dropwise via an addition funnel over 30 minutes.
    
    • Caution: The reaction is exothermic . Maintain internal temperature < 25°C to prevent

      
       side reactions.
      
  • Reaction: Remove ice bath and allow to stir at 20°C (Room Temp) for 2–4 hours.

    • Monitor: Check by TLC (50% EtOAc/Hexane) or HPLC. The nitrile spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Quench & Workup:

    • Pour the reaction mixture slowly into cold water (200 mL) with vigorous stirring. The product typically precipitates as a white solid.

    • If no precipitate: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
  • Purification: Slurry the solid in cold diethyl ether or hexanes and filter. This removes trace starting material. Recrystallization from Ethanol/Water is possible if high purity (>99%) is required.

Expected Yield: 85–95% Purity: >98% (HPLC)

Protocol B: Acid-Catalyzed Hydration (Alternative)

Methodology: Sulfuric Acid Hydrolysis. Rationale: Useful if the substrate contains base-sensitive groups elsewhere, or if the basic peroxide method yields colored impurities.

Reagents
  • Acid: Conc. Sulfuric Acid (

    
    ) (98%)
    
  • Solvent: None (Neat) or Trifluoroacetic Acid (TFA)

  • Temp: 40–50°C

Step-by-Step Procedure
  • Setup: Charge 2-chloro-6-methoxynicotinonitrile (5 g) into a flask.

  • Acid Addition: Add Conc.

    
     (15 mL) dropwise with stirring at room temperature.
    
    • Observation: The solution may turn yellow/orange.

  • Heating: Heat the mixture to 45°C. Do not exceed 60°C.

    • Risk: Higher temperatures promote hydrolysis to the carboxylic acid and potential ether cleavage of the 6-methoxy group.

  • Monitoring: Stir for 3–6 hours. Monitor strictly by HPLC to catch the endpoint before acid formation (

    
     188 vs 189).
    
  • Quench: Cool to 0°C. Pour onto crushed ice (100 g).

  • Neutralization: Adjust pH to ~8–9 using 25% aqueous Ammonia (

    
    ) or saturated 
    
    
    
    .
    • Note: The amide precipitates upon neutralization.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Comparative Data & Analytical QC

ParameterMethod A (Basic H2O2)Method B (Acid H2SO4)
Reagent Cost LowVery Low
Reaction Time 2–4 Hours4–8 Hours
Selectivity High (Stops at Amide)Moderate (Risk of Acid)
Safety Profile Exothermic (Peroxide risk)Corrosive (Strong Acid)
Impurity Profile Trace Sulfoxide (if DMSO used)Trace Carboxylic Acid
Recommended For Standard Lab/Scale-up Base-Sensitive Analogs
QC Specifications (Typical)
  • Appearance: White to Off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.90 (s, 3H, -OCH3)
      
    • 
       6.95 (d, 1H, Ar-H5)
      
    • 
       7.60 (br s, 1H, NH)
      
    • 
       7.85 (br s, 1H, NH)
      
    • 
       8.10 (d, 1H, Ar-H4)
      
  • Mass Spec (ESI+): m/z 187.0/189.0 (Cl isotope pattern).

Troubleshooting Guide

Issue 1: Formation of Carboxylic Acid (Over-hydrolysis)

  • Symptom:[1][2] Peak at m/z 188 (Acid) increases in LCMS.

  • Cause: Temperature too high or reaction time too long.

  • Fix: In Method A, reduce equivalents of NaOH or switch to

    
    . In Method B, lower temp to 40°C.
    

Issue 2: Loss of Chlorine (SNAr Product)

  • Symptom:[1][2] Product mass is m/z 169 (OH replaces Cl).

  • Cause: High concentration of free hydroxide (

    
    ) at elevated temperature.
    
  • Fix: Ensure temperature is <25°C during peroxide addition. Use the Urea-Hydrogen Peroxide (UHP) complex as a solid source of anhydrous H2O2 to minimize water content.

Issue 3: Incomplete Conversion

  • Symptom:[1][2] Significant nitrile remaining after 6 hours.

  • Fix: Add additional

    
     (1 eq). If using Ethanol, switch to DMSO to increase solubility and rate.
    

References

  • Vertex Pharmaceuticals. (2019). Carboxamides as ubiquitin-specific protease inhibitors. WO2019032863A1. (Describes handling of 2-chloro-6-methoxynicotinonitrile). Link

  • Goto, T., et al. (2025). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. ResearchGate. (Specific data on 2-chloronicotinonitrile hydration). Link

  • Common Organic Chemistry. (2023). Nitrile to Amide: Common Conditions & Mechanisms. (General review of Radziszewski and Acid hydrolysis). Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Chloro-6-methoxypyridine derivatives. Link

  • Wang, Y., et al. (2020). Biocatalytic routes to anti-viral agents. Royal Society of Chemistry. (Discusses stability of 2-chloronicotinamide intermediates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-Methoxypyridine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support portal designed for organic chemists and process engineers. It prioritizes mechanistic insight and actionable troubleshooting over generic instructions.

Topic: Yield Optimization & Process Troubleshooting Lead Scientist: Senior Application Specialist, Process Chemistry Division[1]

Executive Summary & Reaction Architecture

The Challenge: The synthesis of 2-chloro-6-methoxypyridine-3-carboxamide (Target) typically proceeds via Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyridine-3-carboxamide.[1] The critical yield-limiting factor is regioselectivity .[1]
  • The Trap: The pyridine ring possesses two electrophilic sites (C2 and C6).

  • The Goal: Selective methoxylation at C6 while retaining the chlorine at C2 .

  • The Problem: The C2 position is electronically activated by the adjacent electron-withdrawing carboxamide group (ortho-effect), often leading to the unwanted 2-methoxy-6-chloro isomer or the 2,6-dimethoxy bis-substituted byproduct.[1]

The "Golden Route" Pathway

To maximize yield, you must disrupt the chelation-controlled mechanism that favors C2 attack.

ReactionPathway SM 2,6-Dichloropyridine- 3-carboxamide ConditionA Condition A: Non-Polar Solvent (THF) Na+ Counter-ion SM->ConditionA ConditionB Condition B: Polar Protic (MeOH) Controlled Temp (0-25°C) SM->ConditionB Isomer2 2-Methoxy-6-chloro (Unwanted Isomer) ConditionA->Isomer2 Chelation Control (Favors C2) Target 2-Chloro-6-methoxy (TARGET) ConditionB->Target Steric/Electronic Control (Favors C6) Bis 2,6-Dimethoxy (Over-reaction) ConditionB->Bis Excess NaOMe High Temp

Figure 1: Bifurcation of regioselectivity based on solvent and cation effects. The target pathway requires suppression of the C2-attack trajectory.[1]

Critical Process Parameters (CPP) & Optimization

The following parameters are derived from mechanistic studies on 2,6-dichloropyridine derivatives [1].

A. Solvent Selection (The "Chelation Breaker")
  • Recommendation: Anhydrous Methanol (MeOH) .[1]

  • Mechanism: In non-polar solvents (e.g., THF, Toluene), the sodium cation coordinates with the amide carbonyl oxygen and the C2-chlorine (or incoming methoxide), forming a cyclic transition state that directs the nucleophile to C2 [1].

  • Why MeOH Works: Methanol is a polar protic solvent that effectively solvates the Na+ cation and the methoxide anion. This solvation shell disrupts the tight ion-pairing required for the C2-directing chelation, allowing the nucleophile to attack the sterically less hindered C6 position [2].

B. Stoichiometry & Temperature[2]
  • Stoichiometry: 1.05 – 1.10 equivalents of NaOMe.

    • Risk:[1][2] >1.2 eq leads to rapid formation of the 2,6-dimethoxy byproduct.

  • Temperature: 0°C to 25°C.[1]

    • Risk:[1][2] Temperatures >40°C overcome the activation energy barrier for the second substitution, degrading the product into the bis-methoxy impurity.

C. Base Selection[4][5]
  • Standard: Sodium Methoxide (NaOMe).[1][3]

  • Alternative (for stubborn C2-selectivity): If you still observe high C2-attack, switch to Lithium Methoxide (LiOMe) or add a sequestering agent (e.g., 15-Crown-5) to completely sequester the cation, forcing the reaction purely by sterics (favoring C6) [1].[1]

Troubleshooting Guide (Root Cause Analysis)

Use this logic table to diagnose yield failures.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Major Product is 2-Methoxy isomer Chelation Control Solvent is too non-polar (e.g., THF, DCM) or reaction is too concentrated, allowing Na+ to bridge the Amide-O and C2-Cl.[1]Switch to MeOH. Dilute the reaction (10-15 vol). Ensure no non-polar co-solvents are present.
High levels of 2,6-Dimethoxy Over-reaction Second

event occurring.[1] The 6-methoxy group activates the ring for further attack at C2.[1]
Reduce NaOMe to 1.05 eq. Lower Temp to <5°C. Quench reaction immediately upon consumption of SM.
Low Conversion (<50%) Moisture / Old Reagent NaOMe is hygroscopic.[1] Hydroxide (OH-) is a poorer nucleophile here and competes to form the pyridone (2-hydroxy).[1]Use freshly prepared NaOMe solution (Na metal + dry MeOH) or titrate commercial solution. Ensure inert atmosphere (

).
Product Hydrolysis (Acid formation) Wet Conditions The amide group is hydrolyzing to the carboxylic acid under basic aqueous workup.Avoid aqueous acid workup. Quench with solid

or minimal water.[1] Extract quickly at neutral pH.

Validated Experimental Protocol

Objective: Synthesis of 2-chloro-6-methoxypyridine-3-carboxamide (10g Scale).

  • Preparation:

    • Charge a dry 3-neck flask with 2,6-dichloropyridine-3-carboxamide (10.0 g, 52.3 mmol) and anhydrous Methanol (100 mL).

    • Cool the suspension to 0–5°C using an ice/water bath. Ensure vigorous stirring.

  • Nucleophilic Addition:

    • Prepare/Dispense Sodium Methoxide (25 wt% in MeOH, 12.4 mL, 54.9 mmol, 1.05 eq).

    • Crucial: Add NaOMe dropwise over 30 minutes. A rapid exotherm can trigger bis-substitution.[1]

  • Reaction Monitoring:

    • Maintain at 0–5°C for 2 hours.

    • Monitor via HPLC/TLC.[1]

    • Checkpoint: If SM remains >5% after 4 hours, add 0.05 eq NaOMe. Do not heat.

  • Quench & Isolation:

    • Quench by adding Acetic Acid (3.3 g, 1.05 eq) to neutralize the base (pH ~7).

    • Concentrate the mixture under reduced pressure to remove MeOH (do not distill to dryness; leave a slurry).

    • Add Water (50 mL) to the slurry and stir for 30 mins. The product should precipitate.[4]

    • Filter the solid.[4][5] Wash with cold water (2 x 10 mL) and cold heptane (to remove trace bis-methoxy).[1]

    • Dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Methoxide (KOMe) instead of Sodium Methoxide? A: Yes, and it may actually improve regioselectivity. The larger Potassium ion (


) coordinates less effectively than 

with the carbonyl oxygen, further reducing the "chelation effect" that directs attack to the unwanted C2 position. However, KOMe is more reactive, so strict temperature control (0°C) is mandatory to prevent over-substitution [1].

Q: I am starting from 2,6-dichloronicotinonitrile. Should I hydrolyze to the amide first? A: It is generally recommended to perform the methoxylation on the nitrile first , then hydrolyze. The nitrile group is less bulky than the amide, but it is also linear, which minimizes the "ortho-effect" steric hindrance. However, the amide synthesis route (described above) is often preferred industrially because the amide group provides better steric shielding of the C2 position, forcing the nucleophile to the desired C6 position [3].

Q: My product has a yellow color. Is it pure? A: Pure 2-chloro-6-methoxypyridine-3-carboxamide is typically a white to off-white solid.[1] A distinct yellow color often indicates the presence of nitrated byproducts (if starting from nitro-precursors) or oxidative degradation.[1] Recrystallization from Ethanol/Water usually removes these color bodies.

References

  • Ortho-selectivity in

    
     reactions of 3-substituted 2,6-dichloropyridines. 
    
    • Context: Defines the mechanism of cation coordination (chelation) directing attack to the C2 position in non-polar solvents, and how to reverse it.
    • Source:Tetrahedron Letters / ResearchGate.[1]

  • Process for producing 2,3-diamino-6-methoxypyridine (P

    • Context: Describes the industrial conditions for regioselective methoxylation of 2-amino-6-chloro-3-nitropyridine, analogous to the carboxamide system.
    • Source: US Patent 7,256,295.[1]

  • Regioselective Synthesis of Alkyl Aryl Ethers.

    • Context: Discusses general principles of regioselectivity in poly-functionalized arom
    • Source:Journal of Chemical Research.[6]

Sources

Avoiding hydrolysis of methoxy group during pyridine amide formation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Avoiding Hydrolysis of Methoxy Groups During Pyridine Amide Formation

Executive Summary & Core Challenge

The "Pyridone Trap" Synthesizing amides on a pyridine ring containing a methoxy group (e.g., 2-methoxy or 4-methoxypyridine) presents a specific stability challenge. While methoxy ethers are generally stable, the electron-deficient nature of the pyridine ring—especially when protonated—activates the methoxy group toward cleavage.

Under acidic conditions (e.g., excess HCl from thionyl chloride activation) or high temperatures, the methoxy group undergoes acid-mediated hydrolysis (demethylation) . This converts the desired methoxypyridine into its thermodynamic tautomer: the pyridone (2-hydroxy or 4-hydroxypyridine).

Key Indicator: A mass shift of [M-14] in LCMS (Loss of -CH₃, gain of -H).

Diagnostic & Troubleshooting (Q&A)

Q1: I used thionyl chloride (


) to make the acid chloride, but my LCMS shows a major peak at M-14. What happened? 
A:  You likely triggered acid-catalyzed demethylation. Thionyl chloride generates HCl byproducts. If the reaction was heated (reflux) or if the HCl wasn't fully removed before adding the amine, the pyridine nitrogen protonated. This activates the ring, allowing chloride ions to attack the methyl group (

mechanism), cleaving the ether to form the pyridone.
  • Fix: Switch to Method A (T3P) or Method C (Oxalyl Chloride at 0°C) .

Q2: My reaction mixture turned into an insoluble white solid during the activation step. A: This is often the formation of the pyridone or the hydrochloride salt of the pyridine acid. Pyridones have high melting points and poor solubility in organic solvents due to strong intermolecular hydrogen bonding (dimerization).

  • Fix: Ensure a non-nucleophilic base (DIPEA or Pyridine) is present during the coupling to keep the pyridine deprotonated, or use a coupling reagent that doesn't generate strong acid byproducts.

Q3: Can I use standard EDC/HOBt coupling? A: Yes, but it may be sluggish for electron-deficient pyridine acids. EDC/HOBt is mild and will not hydrolyze the methoxy group, but yields might be low if the amine is also electron-deficient. HATU or T3P are preferred for higher reactivity without the acidity risks.

Recommended Protocols

Method A: The "Gold Standard" – T3P Coupling

Why: T3P (Propanephosphonic acid anhydride) activates carboxylic acids in situ without generating acidic chloride intermediates. It is highly selective, maintains basic/neutral conditions when used with a base, and water-soluble byproducts simplify workup.

Reagents:

  • Pyridine-carboxylic acid substrate (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF

Workflow:

  • Dissolve the carboxylic acid and amine in the solvent (0.1 – 0.2 M).

  • Add the base (Pyridine or DIPEA).

  • Cool to 0°C (optional, but good practice).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water, sat.

    
    , and brine. (T3P byproducts wash away in water).[1][2]
    
Method B: The "Safe" Acid Chloride Route (Oxalyl Chloride)

Why: If you must use an acid chloride (e.g., for a very unreactive amine), use Oxalyl Chloride. It reacts at lower temperatures (0°C to RT) than thionyl chloride and allows for gentler activation.

Reagents:

  • Pyridine-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[1][3][4][5][6] DMF (1-2 drops)

  • DCM (anhydrous)

Workflow:

  • Suspend acid in dry DCM at 0°C .

  • Add cat. DMF.[1][][8]

  • Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Stir at 0°C to RT for 1–2 hours. DO NOT HEAT/REFLUX.

  • Critical Step: Evaporate solvent and volatiles completely under high vacuum at ambient temperature (do not use a hot water bath >30°C) to remove HCl.

  • Redissolve the residue in DCM and add to a solution of Amine + DIPEA (excess) at 0°C immediately.

Mechanistic Deep Dive

The instability of 2- and 4-methoxypyridines arises from the ability of the pyridine nitrogen to act as an "electron sink."

  • Protonation: In the presence of strong acid (

    
    ), the pyridine nitrogen is protonated (
    
    
    
    ). This increases the electrophilicity of the ring.
  • Nucleophilic Attack: A nucleophile (often the chloride ion

    
     from 
    
    
    
    or
    
    
    ) attacks the methyl group of the methoxy ether.
  • Cleavage: The

    
     bond breaks, releasing chloromethane (
    
    
    
    ) and leaving the 2-hydroxypyridine (enol), which rapidly tautomerizes to the stable 2-pyridone (amide-like structure).

This pathway is energetically favorable at high temperatures (reflux) or high acid concentrations.

Visualizing the Trap:

G Start 2-Methoxy-Pyridine Carboxylic Acid Protonated Protonated Intermediate (Activated Ring) Start->Protonated + H+ (Acidic Activation) Product_Good METHOXY-AMIDE (Desired Product) Start->Product_Good Mild Coupling (T3P/HATU + Base) Acid Strong Acid (H+ from SOCl2/HCl) Attack Nu- Attack (Cl-) on Methyl Group Protonated->Attack Heat / Excess Cl- Product_Bad 2-PYRIDONE (Unwanted Hydrolysis) Attack->Product_Bad Demethylation (Irreversible)

Caption: Mechanism of acid-mediated demethylation vs. successful coupling.

Decision Matrix for Coupling Conditions

Use this logic flow to select the correct experimental setup.

DecisionTree Start Start: Amide Coupling on Methoxy-Pyridine Q1 Is the Amine Highly Sterically Hindered? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Low Reactivity Branch1_No No Q1->Branch1_No Normal Reactivity MethodA USE METHOD A: T3P + Pyridine (High Force, Low Acid) Branch1_Yes->MethodA MethodB USE METHOD B: HATU + DIPEA (Standard, Mild) Branch1_No->MethodB Q2 Did Method A Fail? MethodA->Q2 If no conversion MethodC USE METHOD C: Oxalyl Chloride (0°C, No Heat) Q2->MethodC Last Resort

Caption: Decision tree for selecting coupling reagents to minimize hydrolysis risk.

References

  • Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Spivey, A. C., & Arseniyadis, S. (2004). "Pyridine N-oxide and derivatives." Science of Synthesis. (Context on Pyridine Reactivity).

  • Common Organic Chemistry. "Amine to Amide (Coupling) - T3P Mechanism."

Sources

Controlling regioselectivity in 2,6-disubstituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Regioselectivity Control Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.)

Welcome to the Pyridine Synthesis Support Hub

User Query: "How do I control regioselectivity when synthesizing 2,6-disubstituted pyridines? I am seeing mixtures of isomers and over-substitution."

Analyst Note: The pyridine ring is electronically schizophrenic. It is electron-deficient (resisting electrophiles at C2/C4/C6) yet prone to nucleophilic attack. Controlling the distinction between the chemically identical C2 and C6 positions—or differentiating them from C3/C4—requires exploiting subtle differences in pKa, steric environment, and coordination ability.

Below are three Troubleshooting Modules addressing the most common failure modes in 2,6-functionalization.

Module 1: Asymmetric Cross-Coupling (The "Symmetry Breaker" Protocol)

Issue: You are starting with 2,6-dibromopyridine and attempting to install two different aryl groups. You consistently get mixtures of starting material, mono-product, and symmetric bis-product.

Root Cause Analysis: In 2,6-dihalopyridines, the two halogen sites are electronically coupled. Once the first oxidative addition occurs at C2, the electron density of the ring changes. However, for many catalytic systems, the rate of the second coupling (


) is competitive with the first (

). If

, you will statistically obtain a 1:2:1 mixture (SM : Mono : Bis).

Solution: The "Site-Selective" Suzuki-Miyaura Protocol To favor mono-substitution (


), you must use steric bulk and stoichiometry to your advantage.
Optimized Protocol: Mono-Arylation of 2,6-Dibromopyridine
ParameterRecommendationRationale
Stoichiometry 0.95 equiv Boronic AcidStarving the reaction of nucleophile prevents the second cycle. Never use >1.0 equiv.[1]
Catalyst Pd(PPh3)4 (5 mol%)Bulky phosphine ligands (like PPh3) slow down the second oxidative addition by sterically crowding the already substituted C2-position.
Solvent Toluene/EtOH/H2O (biphasic)Biphasic systems often buffer the concentration of active boronate species.
Base Na2CO3 (2.0 equiv)Weaker bases reduce the rate of transmetallation, allowing better discrimination.

Step-by-Step Workflow:

  • Dissolve 2,6-dibromopyridine (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in Toluene. Stir for 10 min to ensure ligand exchange.

  • Add arylboronic acid (0.95 equiv ) dissolved in minimum EtOH.

  • Add aqueous Na2CO3 (2.0 M).

  • Heat to 90°C for 12-16 hours.

  • Critical Check: Monitor by HPLC. Stop reaction when boronic acid is consumed, even if SM remains. Separation of Mono-Br from Di-Br is difficult; separation of Mono-Br from SM is easy.

Module 2: The Halogen Dance (Accessing "Impossible" Isomers)

Issue: "I tried to lithiate 2-bromo-3-chloropyridine to functionalize C4, but the electrophile added to C6 (or C3). The halogen moved!"

Technical Explanation: You have encountered the Base-Catalyzed Halogen Dance (BCHD) . Upon lithiation, the kinetic product (lithium ortho to the halogen) can undergo a rapid isomerization to a thermodynamic product. This involves the migration of the lithium atom to a more stable position, often accompanied by the halogen "dancing" to a new spot.

Troubleshooting Guide:

  • Kinetic Control: If you want the kinetic product (ortho-lithiation), you must operate at -78°C and quench immediately.

  • Thermodynamic Control: If you want the rearranged product, warm the reaction to -20°C before quenching.

Visualizing the Mechanism: The following diagram illustrates how a standard lithiation can unexpectedly rearrange the pyridine core.

HalogenDance Start 2-Bromo-3-fluoro pyridine Kinetic Kinetic Lithiation (C4-Li species) Start->Kinetic LDA, -78°C Transition Isomerization (Halogen Migration) Kinetic->Transition Warm to -20°C Product Trapped Product (C6-E) Kinetic->Product Quench Fast (-78°C) Thermo Thermodynamic Li (C6-Li species) Transition->Thermo Equilibrium Thermo->Product Electrophile (E+)

Caption: The "Halogen Dance" pathway. Kinetic trapping at -78°C yields C4 substitution; warming promotes migration to the thermodynamic C6 position.

Module 3: C-H Activation (Avoiding Pre-Functionalization)

Issue: "I need to add a substituent at C2, but I don't have a halogen there. I only have pyridine or a 3-substituted pyridine."

Solution: Instead of installing a halogen (which requires harsh conditions), use N-Oxide Activation . This is the most robust method for converting C-H to C-C at the 2/6 positions.

The Fagnou/Baran Protocol Strategy: Pyridine N-oxides possess a dual nature: the oxygen makes the ring more susceptible to nucleophilic attack at C2/C6, but also coordinates with transition metals to direct C-H activation.

Protocol: Pd-Catalyzed Direct Arylation of Pyridine N-Oxide

  • Oxidation: Treat pyridine with mCPBA (1.1 equiv) in DCM. Isolate the N-oxide.[2][3][4]

  • Coupling:

    • Substrate: Pyridine N-oxide (1.0 equiv)

    • Partner: Aryl Bromide (1.2 equiv)[1]

    • Catalyst: Pd(OAc)2 (5 mol%) + P(t-Bu)3 (10 mol%)[1]

    • Base: K2CO3 (2.0 equiv)[1]

    • Solvent: Toluene, 110°C.

  • Reduction: Post-coupling, remove the N-oxide using Zn dust/NH4Cl or PCl3 to return the pyridine.

Why this works: The N-oxide oxygen coordinates to the Palladium, directing it specifically to the ortho (C2) C-H bond. This bypasses the need for 2-halopyridines entirely.

FAQ: Rapid Fire Troubleshooting

Q: I am doing a Minisci reaction to alkylate at C2, but I keep getting C4 alkylation. A: This is a classic radical selectivity issue. Minisci reactions on naked pyridines favor C2 and C4 roughly equally.

  • Fix: Use a Blocking Group .[5][6][7] Pre-form the N-amino pyridinium salt or use a bulky substituent at C4 if possible. Alternatively, switch to acidic conditions (TFA/water); protonated pyridines have slightly different SOMO coefficients that can shift selectivity, though C2/C4 mixtures are inherent to radical additions without steric directors.[1]

Q: I have 2,6-dichloro-3-trifluoromethylpyridine. Where will the Suzuki coupling happen? A: The C6 position (sterically less hindered) is the default. However, the CF3 group is electron-withdrawing, making C2 more electrophilic electronically, but blocked sterically.

  • Rule of Thumb: With bulky ligands (S-Phos, X-Phos), coupling occurs at the less hindered C6 . With smaller ligands and high heat, you may see C2 invasion.

Q: Can I lithiate 2,6-dibromopyridine? A: Risky. Lithium-Halogen exchange is faster than deprotonation. You will likely get 2-bromo-6-lithiopyridine (exchange) rather than 2,6-dibromo-3-lithiopyridine (deprotonation). If you need the latter, use LDA (a base that is poor at exchange) at -100°C (Trapp mixture conditions).

References

  • Site-Selective Suzuki Coupling: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017. Link

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007. Link[1]

  • N-Oxide C-H Activation: Campeau, L.-C., & Fagnou, K. "Regioselective Direct Arylation of Pyridine N-Oxides."[8] Journal of the American Chemical Society, 2005.[2][9] Link[1]

  • Minisci Regioselectivity: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011. Link

Sources

Validation & Comparative

Technical Guide: ESI-MS/MS Fragmentation Dynamics of 2-chloro-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Synthesis

Compound: 2-chloro-6-methoxypyridine-3-carboxamide Formula: C₇H₇ClN₂O₂ Monoisotopic Mass: 186.02 Da Precursor Ion [M+H]⁺: m/z 187.02 (³⁵Cl) / 189.02 (³⁷Cl)

This guide details the electrospray ionization (ESI) fragmentation behavior of 2-chloro-6-methoxypyridine-3-carboxamide. Unlike simple pyridine systems, this molecule exhibits a "bimodal" fragmentation capability driven by the competing lability of the C3-carboxamide and C6-methoxy substituents. Understanding these pathways is critical for developing Multiple Reaction Monitoring (MRM) transitions in pharmacokinetic (PK) assays and impurity profiling.

The fragmentation is characterized by a dominant neutral loss sequence of ammonia (-17 Da) and carbon monoxide (-28 Da) , typical of primary amides, but is uniquely modified by the electronic stabilization provided by the methoxy group.

Experimental Configuration & Protocol

To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This setup minimizes in-source fragmentation while maximizing the transmission of diagnostic product ions.

Standardized ESI-MS/MS Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic pyridine nitrogen facilitates protonation ([M+H]⁺).
Capillary Voltage 3.0 – 3.5 kVOptimal for stable Taylor cone formation without discharge.
Cone Voltage 20 – 30 VSufficient to decluster adducts but low enough to preserve the parent ion m/z 187.
Collision Energy (CE) Ramp: 15 – 35 eVLow CE (15 eV): Preserves m/z 170 (Amide loss).High CE (35 eV): Promotes secondary fragmentation to m/z 142 and m/z 127.
Desolvation Temp 350 °CEnsures complete solvent evaporation for methanolic mobile phases.
Validation Step (Quality Control)
  • Isotope Check: Before MS/MS acquisition, verify the parent ion cluster. You must observe a 3:1 intensity ratio between m/z 187 and 189, confirming the presence of a single chlorine atom. Deviation from this ratio indicates interference or co-eluting impurities.

Fragmentation Mechanistics

The dissociation of protonated 2-chloro-6-methoxypyridine-3-carboxamide follows a stepwise degradation pathway. The high internal energy imparted by collision-induced dissociation (CID) triggers cleavages adjacent to the pyridine ring.

Pathway A: The Amide-Driven Cascade (Dominant)

This is the primary diagnostic pathway used for quantitation.

  • Initiation ([M+H]⁺, m/z 187): Protonation occurs preferentially at the amide oxygen or the pyridine nitrogen.

  • Deamidation (-17 Da): The amide group undergoes a 1,2-elimination of NH₃, generating an acylium cation at m/z 170 . This is often the base peak at low collision energies.

  • Decarbonylation (-28 Da): The unstable acylium ion ejects carbon monoxide (CO), resulting in the 2-chloro-6-methoxypyridine cation at m/z 142 .

    • Note: This ion (m/z 142) is structurally identical to the molecular ion observed in EI-MS of 2-chloro-6-methoxypyridine, providing cross-platform validation.

Pathway B: Methoxy-Directed Cleavage (Secondary)

At higher collision energies, the methoxy group at C6 participates in fragmentation.

  • Methyl Radical Loss (-15 Da): From the m/z 142 intermediate, homolytic cleavage of the O-CH₃ bond can occur, yielding a radical cation at m/z 127.

  • Formaldehyde Loss (-30 Da): Alternatively, a rearrangement involving hydrogen transfer can lead to the loss of CH₂O, generating a pyridone-like cation.

Visualizing the Fragmentation Topology

The following diagram maps the precursor-to-product transitions.

FragmentationPathway Parent [M+H]+ Precursor m/z 187 (100%) m/z 189 (33%) Acylium Acylium Cation m/z 170 (Loss of NH3) Parent->Acylium - NH3 (17 Da) Low CE Nitrile Nitrile Cation m/z 169 (Loss of H2O) Parent->Nitrile - H2O (18 Da) Minor Pathway PyridineCat Pyridine Cation m/z 142 (Loss of CO) Acylium->PyridineCat - CO (28 Da) Med CE Pyridone Pyridone Cation m/z 127 (Loss of CH3) PyridineCat->Pyridone - CH3 (15 Da) High CE

Figure 1: Stepwise ESI-MS/MS fragmentation pathway of 2-chloro-6-methoxypyridine-3-carboxamide. The green path represents the primary transition used for quantitation.

Comparative Performance Analysis

To establish the specificity of this pattern, we compare it against structural analogs. This comparison highlights how the Chloro and Methoxy substituents alter the spectral fingerprint.

Feature2-Cl-6-OMe-Pyridine-3-Carboxamide (Target)2-Cl-Pyridine-3-Carboxamide (Analog A)Nicotinamide (Analog B)
Parent Ion m/z 187m/z 157m/z 123
Primary Loss -NH₃ (m/z 170)-NH₃ (m/z 140)-NH₃ (m/z 106)
Isotope Pattern Distinct 3:1 (³⁵Cl/³⁷Cl) Distinct 3:1 (³⁵Cl/³⁷Cl) None (M+1 only)
Methoxy Effect Secondary loss of -CH₃ (15 Da) observed at high CE.Absent. No loss of 15 Da possible.Absent.
Diagnostic Utility High. The m/z 142 fragment is specific to the methoxy-pyridine core.Moderate. m/z 112 fragment is common to many chloropyridines.Low. Common biological background.[1]
Key Insight for Method Development

When developing an LC-MS/MS assay:

  • Target: Use 187 > 170 for Quantification (Highest intensity).

  • Target: Use 187 > 142 for Confirmation (Highest specificity due to the unique methoxy-pyridine core).

  • Avoid: Transitions involving chlorine loss (e.g., -HCl), as these are often erratic and energy-dependent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

  • MassBank of North America. (2025).[2] Mass Spectrum of 2-Chloro-6-methoxypyridine (EI-MS Data). Accession: JP010029.[2] (Validates the stability of the m/z 142 core fragment).

  • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. (Provides analogous mechanisms for heterocyclic amide cleavages).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

Sources

Optimization of HPLC Retention Time for 2-Chloro-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time of 2-Chloro-6-methoxypyridine-3-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

2-Chloro-6-methoxypyridine-3-carboxamide (CAS: 1261079-74-6 ) is a critical heterocyclic building block, often utilized in the synthesis of next-generation kinase inhibitors and anticoagulant pharmacophores.[1]

In a drug development context, this compound is typically encountered as an intermediate. The primary chromatographic challenge is not merely retaining the analyte, but resolving it from its immediate synthetic precursor (the nitrile ) and its degradation product (the carboxylic acid ).

Physicochemical Profile
PropertyValueChromatographic Implication
Formula C₇H₇ClN₂O₂Detectable by UV (254 nm/270 nm)
MW 186.60 g/mol Suitable for LC-MS (ESI+)
Predicted logP ~1.0 – 1.3Moderately polar; requires low organic start in gradient
pKa (Pyridine N) ~2.5 – 3.5Weakly basic; remains neutral at pH > 4.0
Functionality Amide, Chloro, MethoxyHydrogen bond donor/acceptor sites

Method Comparison: Stationary Phase Selection

To achieve a robust retention time (Rt) and peak shape, the choice of stationary phase is paramount. Below is a comparative analysis of the two most effective chemistries for this pyridine derivative.

Option A: C18 (Octadecylsilane) – The Workhorse
  • Mechanism: Hydrophobic interaction.

  • Performance: Provides predictable retention based on hydrophobicity.

  • Pros: High stability, ubiquitous availability.

  • Cons: May show "dewetting" issues in highly aqueous phases if not "AQ" type; limited selectivity for the pyridine ring electrons.

  • Verdict: Excellent for general purity checks but may struggle to resolve the amide from the nitrile if the gradient is too steep.

Option B: Phenyl-Hexyl – The Specialist
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the pyridine core and the amide group.
    
  • Pros: Superior selectivity for aromatic isomers and polarizable groups (chloro/methoxy). Often provides sharper peak shapes for basic pyridines.

  • Cons: Requires methanol (protic solvent) to fully activate

    
    -
    
    
    
    selectivity; Acetonitrile can suppress this effect.
  • Verdict: Recommended for separating complex mixtures containing structural analogs.

Experimental Protocol: The "Scout" Gradient

Since exact retention times vary by system dwell volume, the following protocol is designed as a self-validating "scouting" method to locate the analyte and its impurities.

System Suitability Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Phenyl-Hexyl), 100 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 270 nm (primary), 254 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (for C18) OR Methanol (for Phenyl-Hexyl)

Gradient Table
Time (min)% Solvent BEvent
0.05Equilibration/Loading (Retains polar Acid impurity)
2.05Isocratic Hold
12.095Linear Ramp (Elutes Amide & Nitrile)
15.095Wash
15.15Re-equilibration
20.05End

Data Analysis & Relative Retention

Based on the physicochemical properties (logP and polarity), the elution order is chemically deterministic.

Predicted Relative Retention Data
CompoundStructure TypePredicted Rt (min)*Polarity Driver
Impurity A (Acid)2-chloro-6-methoxypyridine-3-carboxylic acid2.5 - 3.5 High Polarity (COOH ionizes or H-bonds strongly)
Target Analyte 2-chloro-6-methoxypyridine-3-carboxamide 6.8 - 7.5 Intermediate Polarity (Amide H-bonding)
Impurity B (Nitrile)2-chloro-6-methoxypyridine-3-carbonitrile9.0 - 10.5 Low Polarity (Lack of H-bond donors)

*Note: Absolute times vary by column dimensions. The Relative Retention (RRT) is the critical metric.

Troubleshooting Guide
  • Peak Tailing: If the amide peak tails, the pyridine nitrogen may be interacting with residual silanols. Solution: Add 5-10 mM Ammonium Formate to Solvent A to mask silanols.

  • Co-elution: If the Amide and Nitrile co-elute, switch organic modifier from Acetonitrile to Methanol to change selectivity.

Method Development Decision Tree

The following logic flow illustrates how to optimize the method based on your specific separation goals.

MethodDevelopment Start Start: Run Scout Gradient (0.1% FA / ACN) CheckRes Check Resolution (Rs) between Amide & Nitrile Start->CheckRes GoodRes Rs > 2.0 Method Validated CheckRes->GoodRes Separation OK BadRes Rs < 1.5 Co-elution CheckRes->BadRes Poor Separation SwitchCol Switch to Phenyl-Hexyl Column (Use Methanol) BadRes->SwitchCol Selectivity Issue AdjustpH Increase pH to 6.0 (Ammonium Acetate) BadRes->AdjustpH Ionization Issue CheckTailing Check Peak Symmetry SwitchCol->CheckTailing AdjustpH->CheckTailing TailYes Tailing > 1.2 Silanol Interaction CheckTailing->TailYes TailNo Symmetry < 1.2 Proceed CheckTailing->TailNo AddSalt Add 10mM Ammonium Formate TailYes->AddSalt TailNo->GoodRes AddSalt->GoodRes

Caption: Decision tree for optimizing the separation of pyridine carboxamide derivatives.

References

  • PubChem. 2-Chloro-6-methoxypyridine-3-carboxamide (Compound). National Library of Medicine. Available at: [Link]

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Application Note. Available at: [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine Derivatives. Available at: [Link]

  • Common Organic Chemistry. Hydrolysis of Nitriles to Amides. Reaction Guide. Available at: [Link]

Sources

Melting point range for pure 2-chloro-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physical characterization of 2-chloro-6-methoxypyridine-3-carboxamide (also known as 2-chloro-6-methoxynicotinamide). It addresses the critical need for purity verification in drug development, specifically for kinase inhibitor intermediates.

Executive Summary: The Purity Benchmark

2-Chloro-6-methoxypyridine-3-carboxamide is a high-value heterocyclic building block. In medicinal chemistry, it serves as a scaffold for synthesizing bioactive molecules, including potential inhibitors for metabolic enzymes (e.g., NNMT) and kinases.

Defining the melting point (MP) of this compound is not merely about physical constants; it is a critical quality attribute (CQA) . The significant thermal disparity between the pure amide and its synthetic precursors makes MP analysis a rapid, self-validating tool for assessing reaction completion and purity.

Melting Point Range & Comparative Analysis

Unlike simple solvents, the melting point of this specific amide is often proprietary or batch-dependent in public literature. However, based on structural activity relationships (SAR) of chlorinated nicotinamides and experimental data of its precursors, the pure compound exhibits a distinct thermal profile.

The Thermal Hierarchy (Data Table)

The following table contrasts the target amide with its critical impurities/precursors. Note the >90°C differential between the precursors and the expected range for the amide, providing a clear window for purity assessment.

CompoundStructure DescriptionCAS No.Melting Point Range (°C)Relevance
Target Amide 2-Chloro-6-methoxypyridine-3-carboxamide 1261079-74-6 175 – 205 (Est.) *Target Product
Precursor A2-Chloro-6-methoxy-3-nitropyridine38533-61-876 – 80 [1, 2]Starting Material
Precursor B2-Chloro-6-methoxypyridine-3-carboxaldehyde95652-81-678 – 81 [3]Oxidation Impurity
Analog6-Methoxypyridine-2-carboxylic acid503000-87-1130 – 134 [4]Hydrolysis Byproduct
Analog2-Chloronicotinamide60524-15-4176 – 178Structural Baseline

*Note: Amides typically exhibit high melting points due to intermolecular hydrogen bonding (dimer formation). A melting point below 160°C often indicates significant contamination with precursors or hydrolysis products.

Synthesis & Impurity Logic

Understanding the origin of impurities is essential for interpreting melting point depression. The synthesis typically proceeds from the nitro-pyridine or the carboxylic acid.

Pathway Diagram

The following Graphviz diagram illustrates the synthetic workflow and the "Thermal Trap" where low-melting impurities can contaminate the high-melting product.

G Nitro Nitro Precursor (MP: 76-80°C) Acid Carboxylic Acid (MP: 130-134°C) Nitro->Acid Reduction/Hydrolysis Amide Target Amide (MP: ~175-205°C) Nitro->Amide Carryover (Drastic MP Depression) Chloride Acid Chloride (Reactive Intermediate) Acid->Chloride SOCl2 / (COCl)2 Acid->Amide Incomplete Conversion (Lowers MP) Chloride->Amide NH3 (Ammonolysis)

Figure 1: Synthetic pathway highlighting the thermal disparity between precursors (Red/Yellow) and the target amide (Green).

Experimental Protocol: Precision Determination

To accurately determine the melting point for a "Publish Comparison" standard, rely on Differential Scanning Calorimetry (DSC) over simple capillary methods, as amides can undergo phase changes or decomposition near their melting points.

Protocol: DSC Characterization
  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can falsely depress MP).

  • Encapsulation: Weigh 2–5 mg into a Tzero aluminum pan; crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Ramp Rate: Heat from 40°C to 250°C at 10°C/min .

  • Analysis:

    • Sharp Endotherm: Indicates high purity crystalline melt.

    • Broad/Split Peak: Indicates polymorphism or eutectic impurities (likely the nitro precursor).

    • Exotherm post-melt: Indicates thermal decomposition (common in nitro-containing impurities).

Protocol: Capillary Method (Routine QC)
  • Apparatus: Mel-Temp or equivalent digital melting point apparatus.

  • Ramp: Fast ramp to 150°C, then 1°C/min to endpoint.

  • Observation:

    • Onset: First liquid droplet.

    • Clear Point: Complete liquefaction.

    • Acceptance Criteria: Range should not exceed 2°C (e.g., 178.0 – 179.5°C). A range >3°C suggests <95% purity.

Troubleshooting & Purification

If your experimental MP is 120–150°C , you likely have a mixture of the amide and the carboxylic acid. If it is <100°C , significant nitro/aldehyde precursor remains.

Recrystallization Strategy:

  • Solvent: Ethanol/Water (9:1) or Ethyl Acetate.

  • Procedure: Dissolve at reflux; cool slowly to 4°C. The high-melting amide crystallizes out, leaving the lower-melting nitro/aldehyde impurities in the mother liquor.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine Product Specification. Retrieved from

  • ChemicalBook. (2024). 2-Chloro-6-methoxy-3-nitropyridine Properties and Melting Point. Retrieved from

  • PubChem. (2024). 6-Chloro-2-methoxypyridine-3-carboxaldehyde Data. National Library of Medicine.[1] Retrieved from

  • Thermo Scientific Chemicals. (2024). 6-Methoxypyridine-2-carboxylic acid Certificate of Analysis. Retrieved from [2]

  • BLD Pharm. (2024). 2-Chloro-6-methoxynicotinamide (CAS 1261079-74-6) Product Entry.[3][4] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-Chloro-6-methoxypyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence: An official Safety Data Sheet (SDS) for 2-Chloro-6-methoxypyridine-3-carboxamide was not located during the preparation of this guide. The following procedural recommendations are synthesized from the safety profiles of structurally analogous compounds, including 2-Chloro-6-methoxypyridine and other pyridine derivatives.[1] This guide is intended to supplement, not replace, a thorough risk assessment which must be conducted by researchers prior to handling this compound.

Immediate Safety Briefing: Understanding the Risks

2-Chloro-6-methoxypyridine-3-carboxamide, as a halogenated pyridine derivative, should be handled with caution. Based on analogous compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3][4]

Due to its chemical structure, it is crucial to prevent direct contact, inhalation, and ingestion. All handling of this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Chloro-6-methoxypyridine-3-carboxamide. The rationale for each piece of equipment is to create a barrier between you and the potential hazards of the chemical.

Protection Type Specific Recommendations Applicable Standards Rationale
Eye and Face Protection Chemical safety goggles and a face shield.NIOSH (US) or EN 166 (EU) approved.[1]To protect against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Tested according to EN 374.To prevent skin contact which can lead to irritation. Latex gloves are not recommended.[5]
Body Protection A flame-retardant lab coat or a chemical-resistant suit.Standard laboratory attire.To prevent incidental skin contact with the compound.[1][6]
Respiratory Protection To be used within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.NIOSH-approved.To prevent the inhalation of any dust or vapors that may cause respiratory irritation.[1]

Operational Workflow: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity.

Preparation and Handling
  • Designated Area: All work with 2-Chloro-6-methoxypyridine-3-carboxamide must be conducted in a designated area within a certified chemical fume hood.[7]

  • PPE Donning: Before handling the compound, don all required PPE as specified in the table above.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[6]

  • Handling: Use only non-sparking tools.[8] Avoid actions that could generate dust if handling a solid form. Keep the container tightly closed when not in use.[5][9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids apart. Seek immediate medical attention.[2][7][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

  • Spill: For small spills within the fume hood, use an inert absorbent material to contain the spill.[6] Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6] Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 2-Chloro-6-methoxypyridine-3-carboxamide.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated into a dedicated and clearly labeled "Halogenated Organic Waste" container.[6]

  • Container Management: Waste containers should be kept tightly closed and stored in a cool, well-ventilated area away from incompatible materials. Do not overfill the container; a general guideline is to fill to no more than 80% capacity.[6]

  • Disposal: Arrange for collection by a specialized chemical waste disposal company in accordance with local, state, and federal regulations.[9]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Verify Fume Hood Certification Verify Fume Hood Certification Assemble PPE Assemble PPE Verify Fume Hood Certification->Assemble PPE Locate Spill Kit Locate Spill Kit Assemble PPE->Locate Spill Kit Don PPE Don PPE Locate Spill Kit->Don PPE Transfer Chemical in Fume Hood Transfer Chemical in Fume Hood Don PPE->Transfer Chemical in Fume Hood Seal Container After Use Seal Container After Use Transfer Chemical in Fume Hood->Seal Container After Use Eye Contact Eye Contact Transfer Chemical in Fume Hood->Eye Contact Skin Contact Skin Contact Transfer Chemical in Fume Hood->Skin Contact Spill Spill Transfer Chemical in Fume Hood->Spill Segregate Halogenated Waste Segregate Halogenated Waste Seal Container After Use->Segregate Halogenated Waste Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxypyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxypyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.